molecular formula C15H15N3O3S2 B2834017 N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide CAS No. 446310-79-8

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B2834017
CAS No.: 446310-79-8
M. Wt: 349.42
InChI Key: VDLHJDYGKRRZGA-UHFFFAOYSA-N
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Description

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide is a thiourea derivative featuring a fused tetrahydrobenzothiophene core substituted with a carbamoyl group at the 3-position. The molecule also contains a furan-2-carboxamide moiety linked via a carbamothioyl (-NHC(S)NH-) bridge. The carbamoyl and carbamothioyl groups contribute to hydrogen-bonding interactions, while the tetrahydrobenzothiophene ring system influences conformational rigidity and solubility .

Properties

IUPAC Name

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c16-12(19)11-8-4-1-2-6-10(8)23-14(11)18-15(22)17-13(20)9-5-3-7-21-9/h3,5,7H,1-2,4,6H2,(H2,16,19)(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLHJDYGKRRZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide typically involves multiple steps. The key steps include the formation of the benzothiophene core, followed by functionalization to introduce the carbamoyl and furan groups. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamothioyl Group

The thiocarbamate (–N–C(=S)–NH–) group undergoes nucleophilic substitution with primary and secondary amines. This reactivity is critical for synthesizing derivatives with modified biological activity:

Reaction PartnerConditionsProductYieldSource
Aniline derivativesReflux in acetone (6 hr)N-aryl substituted carbamothioamides56–85%
IndazoleDry benzene, SOCl₂Indazole-carbamothioyl conjugate85%

This reaction proceeds via nucleophilic attack at the electrophilic thiocarbonyl sulfur, forming stable thioamide derivatives . Steric effects influence yields, with para-substituted aryl amines showing higher reactivity than ortho-substituted analogs .

Hydrolysis Reactions

The carbamoyl (–CONH₂) and carbamothioyl (–N–C(=S)–NH–) groups undergo hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis (HCl, 80°C):

  • Carbamoyl group → Carboxylic acid (–COOH)

  • Carbamothioyl group → Thiol (–SH) and urea derivative

Basic Hydrolysis (NaOH, 60°C):

  • Carbamothioyl group → Sulfide (–S⁻) and cyanate (–NCO) intermediates

Hydrolysis kinetics depend on the electronic effects of adjacent substituents, with the benzothiophene ring providing steric protection to the carbamoyl group .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions, though reactivity is moderated by the electron-withdrawing carboxamide group:

Reaction TypeReagentsPosition SubstitutedProduct Application
NitrationHNO₃/H₂SO₄, 0°CC5 of furanNitro derivatives for SAR studies
SulfonationSO₃/DMF, 50°CC4 of furanWater-soluble analogs

Substituents at the C5 position (e.g., [(2-chlorophenoxy)methyl] in related compounds) demonstrate enhanced antimicrobial activity post-modification.

Oxidation Reactions

Controlled oxidation targets sulfur and oxygen atoms:

  • Thiophene Sulfur:

    • With H₂O₂/CH₃COOH → Sulfoxide (R–S(=O)–R)

    • With KMnO₄/H₂SO₄ → Sulfone (R–SO₂–R)

  • Furan Ring:

    • Ozone → Ring opening to form diketones

    • mCPBA → Epoxidation (limited by steric hindrance)

Oxidation products show reduced cytotoxicity compared to the parent compound but increased solubility .

Ring-Opening Reactions

Under strong acidic conditions (HCl, 120°C), the tetrahydrobenzothiophene ring undergoes retro-Diels-Alder reactions, yielding:

  • Cyclohexene fragments

  • Thiophene-2-carboxamide intermediates

This degradation pathway is critical for metabolite identification in pharmacokinetic studies .

Comparative Reactivity Table

Functional GroupReactivity Order (Descending)Key Influencing Factors
Carbamothioyl (–N–C(=S))1Nucleophilicity of attacking agent
Furan ring2Electron-withdrawing substituents
Carbamoyl (–CONH₂)3pH, temperature

Scientific Research Applications

Chemical Identification

  • IUPAC Name : N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylfuran-2-carboxamide
  • PubChem CID : 16188044

Anticancer Activity

Recent studies have shown that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, a study highlighted the ability of similar compounds to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This suggests that N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide may have potential as an anticancer agent.

Neuropharmacological Effects

Research indicates that compounds with a thiophene structure can modulate neurotransmitter systems. The compound may interact with NMDA receptors and influence neuroprotective pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study demonstrated that similar compounds improved cognitive function in animal models of neurodegeneration.

Antioxidant Properties

The compound's structural features suggest potential antioxidant activity. Compounds that possess similar functionalities have been shown to scavenge free radicals effectively. This property could be explored for developing therapies aimed at oxidative stress-related conditions.

Polymer Development

The unique properties of this compound can be utilized in creating advanced materials. Research has indicated that incorporating such compounds into polymer matrices can enhance mechanical strength and thermal stability.

Sensor Technology

Due to its electronic properties, the compound may find applications in sensor technology. Its ability to change conductivity in response to environmental stimuli could be harnessed for developing sensitive chemical sensors.

Summary of Biological Activities

Activity TypeCompound EffectReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionModulates NMDA receptors
AntioxidantScavenges free radicals
Polymer EnhancementImproves mechanical properties
Sensor ApplicationChanges conductivity with environmental stimuli

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer effects of a related benzothiophene derivative on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of a similar thiophene compound resulted in improved memory performance and reduced amyloid plaque formation. This suggests a potential therapeutic role for this compound in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the benzothiophene core, carboxamide groups, and the carbamothioyl bridge. Key examples include:

Compound Name Substituent Modifications Yield (%) Melting Point (°C) Key Observations
Target Compound 3-carbamoyl, tetrahydrobenzothiophene, furan-2-carboxamide N/A N/A Combines hydrogen-bonding (carbamoyl) and aromatic (furan) motifs; expected moderate solubility due to polar groups .
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide () Thiophene-2-carboxamide 82 244–246 Highest melting point in series; strong intermolecular forces (π-π stacking, S···O interactions) .
N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide () 3-cyano group, phenylketone N/A N/A Electron-withdrawing cyano group enhances electrophilicity; phenylketone may reduce solubility compared to carbamoyl .
3-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid (D78, ) Acrylic acid substituent N/A N/A HPLC retention time: 2.89; polar carboxylic acid group increases hydrophilicity vs. target compound .
N-(furan-2-ylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () 3,4,5-Trimethoxybenzoyl, furan-2-ylmethyl N/A N/A Bulky trimethoxybenzoyl group reduces solubility; methoxy groups enhance lipophilicity and potential membrane permeability .

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, cyano) correlate with lower synthesis yields (50–79%) compared to electron-donating groups (e.g., methyl, methoxy) .
  • Thiophene-2-carboxamide derivatives exhibit higher melting points (244–246°C) due to enhanced π-π stacking and sulfur-mediated interactions .

Structural and Conformational Analysis

Crystallographic studies of related compounds (e.g., N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide , ) reveal:

  • Ring Puckering : The tetrahydrobenzothiophene core adopts a half-chair conformation , with dihedral angles of 7.1° (relative to the thiophene ring) and 59.0° (relative to the benzamide group) .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds form S(6) ring motifs, stabilizing the molecular conformation. Similar interactions are expected in the target compound .
  • Intermolecular Interactions : Weak Cg–Cg π-π stacking (centroid separation: 3.90 Å) contributes to crystal packing, a feature likely shared by the target compound .

Spectroscopic and Computational Data

  • FT-IR/NMR : Thiourea derivatives with furan-2-carboxamide () exhibit characteristic peaks:
    • C=S stretch : 1250–1300 cm⁻¹.
    • N–H stretch : 3100–3300 cm⁻¹ (broad).
    • Furan C–O–C : 1015–1075 cm⁻¹ .
  • Elemental Analysis : Experimental C/H/N content in analogs () aligns with theoretical values (±0.3%), confirming synthetic purity .

Biological Activity

N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H14N2O3S
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 353790-05-3

The compound features a benzothiophene core with a furan carboxamide structure, which is significant for its biological activity.

Research indicates that this compound may exert its effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for the proliferation of certain cancer cells.
  • Antioxidant Properties : Studies suggest that it may possess antioxidant properties that help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary data indicate that it could reduce inflammation markers in various biological models.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

Anti-inflammatory Activity

In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound exhibited significant anti-inflammatory effects:

  • Dosing Regimen : Administered at doses of 10 mg/kg showed a reduction in paw swelling by approximately 40% compared to control groups.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results indicated a dose-dependent decrease in cell proliferation with notable apoptosis observed via flow cytometry analysis.
  • Anti-inflammatory Research :
    • In a study conducted on rats, the administration of this compound resulted in significant reductions in inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic: What are the standard synthetic protocols for N-[(3-carbamoyl...]furan-2-carboxamide, and how do starting material choices affect the reaction pathway?

The synthesis typically involves multi-step routes, including cyclization of thiophenol derivatives to form the benzothiophene core, followed by coupling with furan-2-carboxamide precursors. Key steps include:

  • Benzothiophene Core Formation : Cyclization using thiophenol derivatives and electrophiles (e.g., α,β-unsaturated carbonyl compounds) under acidic conditions .
  • Furan Ring Introduction : Amide coupling reactions (e.g., via carbodiimide-mediated activation) to attach the furan-2-carboxamide group .
  • Functional Group Modifications : Substituents like carbamoyl groups are introduced using urea or thiourea derivatives in nucleophilic substitution reactions .
    Methodological Tip : The choice of starting materials (e.g., substituted thiophenols) influences regioselectivity and yield. For example, electron-withdrawing groups on the benzothiophene precursor enhance cyclization efficiency .

Advanced: How can researchers optimize the synthesis of N-[(3-carbamoyl...]furan-2-carboxamide to improve scalability without compromising purity?

Optimization strategies include:

  • Catalyst Screening : Use of palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Purification Techniques : Gradient column chromatography or recrystallization in ethanol/water mixtures enhances purity. For large-scale synthesis, continuous flow reactors minimize batch variability .
    Data-Driven Approach : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., incomplete cyclization) and adjust stoichiometry or temperature .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of N-[(3-carbamoyl...]furan-2-carboxamide?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing benzothiophene C-2 vs. C-3 substitution) and hydrogen bonding via NH proton shifts .
  • X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) refines crystal structures to validate bond angles and confirm the carbamothioyl group orientation .
  • Mass Spectrometry (HRMS) : High-resolution MS verifies molecular formula, particularly for sulfur-containing fragments .
    Best Practice : Combine XRD with DFT calculations to resolve ambiguities in tautomeric forms .

Advanced: What strategies are recommended for addressing discrepancies in reported biological activity data of N-[(3-carbamoyl...]furan-2-carboxamide across different studies?

Contradictions in bioactivity (e.g., varying IC₅₀ values) often arise from:

  • Assay Conditions : Differences in buffer pH or solvent (DMSO vs. saline) can alter compound solubility and stability. Standardize protocols using CLSI guidelines .
  • Structural Analog Comparisons : Cross-reference with analogs (e.g., N-{3-[hydroxy(phenyl)methyl]-...}thiophene-2-carboxamide) to identify substituent-specific activity trends .
  • Dose-Response Validation : Replicate studies using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
    Case Study : If anti-inflammatory activity conflicts, test COX-1/COX-2 inhibition ratios alongside cytokine profiling to clarify mechanisms .

Basic: What in vitro assays are typically employed to screen the biological activity of N-[(3-carbamoyl...]furan-2-carboxamide, and what are their methodological considerations?

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., tryptophan quenching for kinase inhibition) with controls for non-specific binding .
  • Antimicrobial Screening : Broth microdilution (CLSI M07-A10) to determine MIC values; include reference strains (e.g., S. aureus ATCC 29213) for reproducibility .
  • Cytotoxicity Testing : MTT assay on HEK-293 or HepG2 cells, with 24–72 hr exposure times to assess time-dependent effects .
    Critical Note : Pre-saturate DMSO stocks to ≤0.1% final concentration to avoid solvent toxicity artifacts .

Advanced: How can molecular docking simulations be applied to predict the binding affinity of N-[(3-carbamoyl...]furan-2-carboxamide with target enzymes, and what experimental validations are required?

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 PDB: 3LN1). Prioritize hydrogen bonding between the carbamothioyl group and catalytic residues (e.g., Arg120) .
  • Free Energy Calculations : MM-GBSA refines affinity predictions; correlate ΔG values with experimental IC₅₀ data .
  • Validation Steps :
    • Site-Directed Mutagenesis : Modify predicted binding residues (e.g., Arg120Ala) to test docking accuracy .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) to confirm computational results .

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